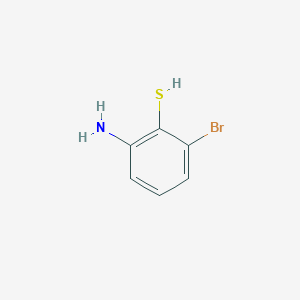2-Amino-6-bromobenzenethiol
CAS No.: 824932-42-5
Cat. No.: VC6752505
Molecular Formula: C6H6BrNS
Molecular Weight: 204.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 824932-42-5 |
|---|---|
| Molecular Formula | C6H6BrNS |
| Molecular Weight | 204.09 |
| IUPAC Name | 2-amino-6-bromobenzenethiol |
| Standard InChI | InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |
| Standard InChI Key | GDKDKXYKTCNBIA-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)S)N |
Introduction
Structural and Molecular Characteristics
2-Amino-6-bromobenzenethiol belongs to the class of aminothiophenols, characterized by the presence of both amino and thiol functional groups on an aromatic ring. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.09 g/mol | |
| Exact Mass | 202.940 Da | |
| Topological Polar Surface Area (TPSA) | 64.8 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 2.90 |
The molecule’s SMILES notation is , and its InChIKey is . The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity, while the thiol group enables participation in nucleophilic and oxidative reactions.
Synthesis Methods
Hydrolysis of Benzothiazole Precursors
A common synthesis route involves the alkaline hydrolysis of 5-bromo-2-methylbenzothiazole. In a representative procedure:
-
Reagents: 5-bromo-2-methylbenzothiazole, sodium hydroxide (8N), ethylene glycol.
-
Conditions: Heating at 140°C for 4 hours under reflux.
-
Workup: The reaction mixture is concentrated, and the product is purified via trituration with pentane/ether.
This method leverages the nucleophilic cleavage of the benzothiazole ring by hydroxide ions, yielding the target aminothiophenol. The reaction is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) .
Alternative Cyclization Approaches
2-Amino-6-bromobenzenethiol can also serve as a precursor in cyclization reactions. For example, in the presence of carbon dioxide () and hydrosilanes (e.g., ), it undergoes cyclization to form 6-bromobenzothiazole under the following conditions:
-
Catalyst: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).
-
Solvent: -methylpyrrolidone (NMP).
-
Temperature: 150°C for 24 hours.
This method highlights the compound’s utility in green chemistry, as acts as a carbonyl source.
Physicochemical Properties
Spectral Data
-
NMR (DMSO-d): Peaks at 7.09 (d, Hz, 1H), 6.87 (d, Hz, 1H), 6.62 (dd, Hz, 1H), and 5.16 (br. s, 3H) .
Predicted Collision Cross Sections (CCS)
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H] | 203.94771 | 121.4 |
| [M+Na] | 225.92965 | 125.2 |
| [M-H] | 201.93315 | 123.6 |
Applications in Organic Synthesis
Benzothiazole Synthesis
The compound is a key intermediate in the synthesis of benzothiazoles, which are widely used in pharmaceuticals and agrochemicals. For instance, its reaction with and hydrosilanes produces 6-bromobenzothiazole, a scaffold found in antitumor and antimicrobial agents .
Functionalization Reactions
-
Oxidation: The thiol group can be oxidized to sulfinic or sulfonic acids using hydrogen peroxide.
-
Halogen Exchange: The bromine atom may undergo nucleophilic substitution with reagents like sodium methoxide to introduce methoxy groups.
Future Research Directions
-
Pharmaceutical Applications: Exploration of 6-bromobenzothiazole derivatives as kinase inhibitors or antimicrobial agents.
-
Green Chemistry: Optimization of -based cyclization protocols to reduce reliance on toxic reagents.
-
Material Science: Investigation of its use in polymer crosslinking or metal-organic frameworks (MOFs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume